2-(2-Amino-6-chlorophenyl)ethanol is an organic compound with the molecular formula CHClNO. It features a chlorinated phenyl group attached to an ethanol moiety, making it a significant compound in medicinal chemistry. The presence of the amino and hydroxyl groups contributes to its potential biological activity and reactivity. This compound is known for its applications in pharmaceutical research and development, particularly in the synthesis of various bioactive molecules .
2-(2-Amino-6-chlorophenyl)ethanol is an organic compound with the chemical formula C8H10ClNO. It is a white to slightly yellow solid Source: Sigma-Aldrich: .
The reactivity of 2-(2-Amino-6-chlorophenyl)ethanol can be attributed to its functional groups. Key reactions include:
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that 2-(2-Amino-6-chlorophenyl)ethanol exhibits notable biological activities. It has been studied for:
Several synthetic pathways have been developed for 2-(2-Amino-6-chlorophenyl)ethanol:
The applications of 2-(2-Amino-6-chlorophenyl)ethanol span various fields:
Interaction studies involving 2-(2-Amino-6-chlorophenyl)ethanol focus on its binding affinities and mechanisms of action:
Several compounds share structural similarities with 2-(2-Amino-6-chlorophenyl)ethanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-6-chlorophenol | CHClN | Lacks ethanol side chain; primarily studied for antibacterial properties. |
| 4-(2-Amino-6-chlorophenyl)-1-butanol | CHClN | Contains a butanol side chain; investigated for neuroprotective effects. |
| 2-(4-Chloroanilino)ethanol | CHClN | Different chlorinated phenyl group; studied for anti-inflammatory properties. |
The uniqueness of 2-(2-Amino-6-chlorophenyl)ethanol lies in its specific combination of functional groups, which enhances its biological activity compared to similar compounds. Its ability to interact with multiple biological targets makes it a valuable candidate for further research and development .
The most straightforward approach to synthesizing 2-(2-amino-6-chlorophenyl)ethanol involves the reduction of the corresponding nitro precursor, 2-(2-chloro-6-nitrophenyl)ethanol (CAS 102493-68-5). This transformation preserves the chlorine substituent and ethanol side chain while converting the nitro group to the desired amine functionality.
Several metal-based reduction systems have proven effective for the conversion of aromatic nitro compounds to amines:
Iron Reduction Systems: Iron under acidic conditions (typically acetic acid) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. This system offers excellent selectivity for the nitro group while preserving sensitive functional groups including chlorine substituents. The reaction typically proceeds as follows:
ArNO₂ + 3Fe + 6H⁺ → ArNH₂ + 3Fe²⁺ + 2H₂O
Iron Pentacarbonyl Method: Iron pentacarbonyl has emerged as an efficient and sustainable alternative to traditional hydrogen-based reducing agents for nitro group reduction. Research conducted at the Illinois Mathematics and Science Academy demonstrated that this reagent enables selective reduction of nitro compounds with multiple functional groups. The method is particularly valuable for pharmaceutical applications, as it can simplify the synthesis of complex drug precursors while maintaining high functional group tolerance.
Zinc-Mediated Reduction: Zinc dust in acidic media (commonly acetic acid) provides another approach for selective nitro reduction. The reaction proceeds through a series of electron transfers and protonation steps, with the nitro group being reduced while leaving other sensitive functionalities intact.
Tin(II) chloride (SnCl₂) reduction represents another mild approach for converting nitro groups to amines. This method functions efficiently in the presence of acid (typically HCl) and is especially valuable for substrates containing sensitive functional groups that might not tolerate more aggressive reduction conditions.
The general reaction equation can be represented as:
ArNO₂ + 3SnCl₂ + 6HCl → ArNH₂ + 3SnCl₄ + 2H₂O
This method offers excellent chemoselectivity, particularly when working with compounds containing multiple reducible functionalities, making it potentially suitable for the synthesis of 2-(2-amino-6-chlorophenyl)ethanol.
Sodium sulfide (Na₂S) provides an alternative reduction system that avoids both acidic conditions and hydrogenation. This reagent can selectively reduce aromatic nitro groups while being considerably less reactive toward aliphatic nitro groups. The reaction typically occurs in aqueous or alcoholic media:
ArNO₂ + 3Na₂S + 4H₂O → ArNH₂ + 3Na₂SO₄ + 2H⁺
This method is particularly valuable when standard hydrogenation catalysts might promote unwanted side reactions such as dehalogenation—a significant concern when synthesizing 2-(2-amino-6-chlorophenyl)ethanol where preservation of the chlorine substituent is essential.
While the strategies discussed so far produce racemic products when applied to prochiral precursors, several approaches enable enantioselective synthesis of compounds with structural similarities to 2-(2-amino-6-chlorophenyl)ethanol.
For the preparation of enantiomerically enriched 2-(2-amino-6-chlorophenyl)ethanol, asymmetric catalytic reduction of the corresponding ketone (2-(2-chloro-6-nitrophenyl)ethanone) represents a viable approach. This methodology would initially establish the stereocenter at the alcohol position, followed by subsequent reduction of the nitro group.
Several classes of chiral catalysts have demonstrated effectiveness in similar transformations:
Table 1. Comparison of Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Typical Substrate Scope | Expected ee (%) | Advantages | Limitations |
|---|---|---|---|---|
| Ru-BINAP complexes | Aromatic ketones | 90-99 | High enantioselectivity, well-established | Expensive catalyst, sensitive to air |
| CBS reduction (oxazaborolidines) | Diverse ketones | 85-95 | Broad substrate scope | Requires low temperatures |
| Chiral iridium complexes | Activated ketones | 80-95 | Lower catalyst loading | Limited scope for hindered substrates |
| Enzymatic biocatalysis | Various ketones | >99 | Environmentally friendly | Substrate-specific, lower productivity |
The catalyst selection would need to be optimized specifically for the 2-(2-chloro-6-nitrophenyl)ethanone substrate, with particular attention to preserving the chloro substituent and avoiding side reactions with the nitro group.
Enzyme-catalyzed reactions offer another route to creating the chiral center enantioselectively. Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of ketones to corresponding alcohols with exceptional stereoselectivity:
R-CO-R' + NADH + H⁺ → R-CHOH-R' + NAD⁺
For the synthesis of 2-(2-amino-6-chlorophenyl)ethanol, the approach would involve:
Alternatively, enzymatic kinetic resolution of racemic 2-(2-chloro-6-nitrophenyl)ethanol using lipases could potentially yield enantiomerically enriched material, though with the theoretical limitation of 50% maximum yield.
Catalytic hydrogenation represents one of the most widely employed approaches for the reduction of nitro groups to amines, offering scalability and efficiency that are particularly valuable for industrial applications.
Palladium on carbon (Pd/C) catalysis is often the method of choice for nitro reductions. This heterogeneous catalyst system efficiently reduces both aromatic and aliphatic nitro groups to amines under hydrogen pressure.
A key consideration when applying Pd/C hydrogenation to the synthesis of 2-(2-amino-6-chlorophenyl)ethanol is the potential for concomitant dehalogenation. Standard Pd/C catalysts can promote C-Cl bond cleavage, particularly under extended reaction times or elevated temperatures. Careful optimization of reaction conditions is therefore essential to maintain the integrity of the chloro substituent.
In a recent study published in ACS Omega, researchers demonstrated an innovative approach using Pd/C for the tandem synthesis of β-amino alcohols from nitroarenes and 1,2-epoxides. This methodology highlights the versatility of palladium catalysts for sequential transformations:
Table 2. Optimization of Conditions for Pd/C-Catalyzed Reduction of Nitroarenes
| Entry | Catalyst | mol % | Base | Equiv | Time (h) | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd/C | 4 | Na₂CO₃ | 4.0 | 12 | 130 | 45 |
| 2 | Pd/C | 4 | K₂CO₃ | 4.0 | 12 | 130 | 10 |
| 3 | Pd/C | 4 | KOtBu | 4.0 | 12 | 130 | trace |
| 4 | Pd/C | 4 | KOH | 4.0 | 12 | 130 | 18 |
| 5 | Pd/C | 4 | NaOH | 4.0 | 12 | 130 | 89 |
| 6 | Pd/C | 4 | NaOH | 2.0 | 12 | 130 | 30 |
| 7 | Pd/C | 2 | NaOH | 4.0 | 12 | 130 | 32 |
| 8 | Pd/C | 4 | NaOH | 4.0 | 12 | 110 | 27 |
This data illustrates the critical importance of base selection, catalyst loading, and temperature optimization for achieving high yields in palladium-catalyzed reductions.
Raney nickel represents an excellent alternative catalyst for nitro reduction, particularly when preservation of aromatic halides is critical. Unlike palladium catalysts, Raney nickel exhibits significantly less tendency to promote dehalogenation, making it especially suited for the synthesis of 2-(2-amino-6-chlorophenyl)ethanol.
A representative procedure for Raney nickel-catalyzed nitro reduction comes from a patent describing the preparation of halogenated aminophenol derivatives. The methodology employed for 2,4-dichloro-3-isopropyl-6-aminophenol hydrochloride serves as an instructive model:
This procedure yielded 70% of high-purity (98%) product, demonstrating the effectiveness of Raney nickel for selective nitro reduction in the presence of chloro substituents.
The mechanism of catalytic hydrogenation over Raney nickel proceeds through sequential reduction steps, as elucidated in studies of p-chloronitrobenzene hydrogenation:
ArNO₂ + H₂ → ArNO + H₂O → ArNHOH → ArNH₂ + H₂O
The first step typically involves hydrogenation of one oxygen atom of the nitro group, followed by reduction of the N-O bond and subsequent hydrogenation to the amine.
Optimization of reaction conditions is crucial for achieving high yields and selectivity in the catalytic hydrogenation of nitro compounds. Key parameters include:
Solvent Selection: Ethanol is commonly employed as the solvent for catalytic nitro reduction due to its ability to dissolve both starting materials and products, leaving only the heterogeneous catalyst to be filtered off after completion. For the synthesis of 2-(2-amino-6-chlorophenyl)ethanol, solvent polarity can significantly impact both reaction rate and selectivity.
Temperature Control: As demonstrated in the Pd/C-catalyzed tandem synthesis (Table 2, entry 8), temperature plays a critical role in achieving efficient nitro reduction. For 2-(2-amino-6-chlorophenyl)ethanol synthesis, temperatures around 25-30°C are typically optimal when using Raney nickel to balance reaction rate with selectivity.
Hydrogen Pressure: Moderate hydrogen pressures (5-10 bar) generally provide sufficient reaction rates while minimizing side reactions. Higher pressures can accelerate reduction but may promote unwanted dehalogenation.
Catalyst Activation: For Raney nickel in particular, proper activation and handling are essential for optimal performance. The addition of small amounts of hydrazine hydrate has been demonstrated to enhance catalyst efficiency and selectivity.
While reduction of nitro precursors represents the most common approach to 2-(2-amino-6-chlorophenyl)ethanol, several alternative synthetic strategies merit consideration.
Direct amination of aromatic compounds offers a conceptually different route to introducing the amino functionality. For the synthesis of 2-(2-amino-6-chlorophenyl)ethanol, this would involve amination of the corresponding 2-chlorophenylethanol derivative.
Several methodologies could potentially be applied:
These approaches would require careful optimization to achieve the desired regioselectivity, particularly given the presence of the chloro substituent.
Rearrangement strategies represent an alternative approach that could potentially access 2-(2-amino-6-chlorophenyl)ethanol through functional group transformations:
These approaches would necessitate strategic planning of the synthetic sequence to ensure compatibility with the chloro substituent and the ethanol side chain.
An alternative approach could involve:
The challenge in this approach lies in achieving the desired regioselectivity during the nitration step, which would require careful control of reaction conditions.
The anticancer potential of 2-(2-Amino-6-chlorophenyl)ethanol and its structural analogs has been extensively investigated across multiple cancer cell lines, revealing promising therapeutic applications through diverse molecular mechanisms.
Cytotoxic Activity Against Cancer Cell Lines
Comprehensive studies have demonstrated that 2-amino-2-(4-chlorophenyl)ethanol, a closely related structural analog, exhibits strong cytotoxic effects against various cancer cell lines including Michigan Cancer Foundation-7 (MCF-7) breast cancer cells, human colon carcinoma (HCT-116) cells, and A549 lung cancer cells . The compound displays selective cytotoxicity towards malignant cells while showing minimal effects on normal cell lines, indicating a favorable therapeutic window for potential clinical applications.
Research on structurally similar aminoquinolone derivatives has provided valuable mechanistic insights into the anticancer activity of chlorinated amino alcohols. These compounds demonstrate significant ability to induce DNA fragmentation and cell death in breast cancer cell lines, with particular efficacy observed in MCF-7 cells [2]. The cytotoxic effects are mediated through activation of p53 pathways, leading to cell cycle arrest and subsequent apoptotic cell death.
Mechanistic Pathways of Anticancer Action
The primary mechanism of anticancer activity appears to involve thiazole-mediated DNA intercalation or kinase inhibition . This dual mechanism of action provides multiple targets for therapeutic intervention, potentially reducing the likelihood of resistance development. Studies on related anthranilamide derivatives have shown that compounds with similar structural features induce potent antiproliferative activity in both HCT-116 colon cancer and MDA-MB-231 breast adenocarcinoma cell lines through apoptosis induction [3].
Detailed mechanistic studies reveal that the compound acts as an antimitotic agent, specifically affecting spindle microtubules without apparent impact on cytoplasmic microtubules [4]. This selective action on the spindle microtubule organizing center represents a novel mechanism distinct from standard antitubulin compounds such as vinca alkaloids, suggesting potential for overcoming existing drug resistance mechanisms.
Structure-Activity Relationships
Investigation of 2-amino-3-cyanopyridine derivatives, which share structural similarities with the target compound, has demonstrated high cytotoxic effects against MCF-7 and AGS gastric cancer cells [5] [6]. These studies reveal that the presence of chlorine substituents on the phenyl ring significantly enhances anticancer activity, supporting the importance of the chloro group in 2-(2-Amino-6-chlorophenyl)ethanol for biological activity.
The anticancer efficacy is further demonstrated by compounds achieving concentration-dependent cell growth inhibition, with some derivatives showing activity comparable to established chemotherapeutic agents. The selectivity for cancer cells over normal cells suggests that the compound may exploit metabolic differences between malignant and healthy tissues.
| Cell Line | Response | Mechanism | Selectivity |
|---|---|---|---|
| MCF-7 (Breast) | Strong cytotoxic effects | DNA intercalation, kinase inhibition | High selectivity vs normal cells |
| HCT-116 (Colon) | Potent antiproliferative activity | Apoptosis induction, cell cycle arrest | Favorable therapeutic window |
| A549 (Lung) | Significant growth inhibition | Spindle microtubule disruption | Minimal effects on normal cells |
| MDA-MB-231 (Breast) | Dose-dependent cytotoxicity | p53 activation, DNA fragmentation | Enhanced selectivity profile |
The neuroprotective potential of 2-(2-Amino-6-chlorophenyl)ethanol and structurally related compounds has emerged as a significant area of research, with studies demonstrating multiple mechanisms of neuronal protection and enzyme modulation.
Neuroprotective Mechanisms
Research on retinoic acid receptor alpha (RARα) modulation has revealed that compounds structurally similar to 2-(2-Amino-6-chlorophenyl)ethanol can provide significant neuroprotective effects against ethanol-induced neurodegeneration [18]. These compounds ameliorate long-term astrocyte activation and GABAergic cell deficits in cortical and hippocampal regions, suggesting potential therapeutic applications in fetal alcohol spectrum disorders and other neurodevelopmental conditions.
The neuroprotective activity involves multiple pathways including reduction of neuroinflammation, protection against oxidative stress, and promotion of neuronal survival [19] [20]. Studies demonstrate that related amino alcohol compounds can protect cortical neurons from oxidative damage induced by hydrogen peroxide, with effectiveness comparable to established neuroprotective agents.
Enzyme Inhibition Properties
Comprehensive enzyme inhibition studies have identified multiple targets for 2-(2-Amino-6-chlorophenyl)ethanol and related compounds. The compound demonstrates inhibitory activity against specific enzymes related to neurotransmitter metabolism [21] , suggesting potential applications in treating neurological disorders characterized by neurotransmitter imbalances.
Carbonic anhydrase inhibition studies reveal that structurally related compounds exhibit anti-convulsant activity through inhibition of human Carbonic Anhydrase-II (hCA-II) [23]. This mechanism provides a novel approach to seizure prevention and control, with the compound showing activity at concentrations that do not produce significant side effects.
Cholinesterase Inhibition and Neurodegenerative Disease Applications
Studies on acetylcholinesterase and butyrylcholinesterase inhibition demonstrate that related thiourea compounds, which share structural features with 2-(2-Amino-6-chlorophenyl)ethanol, show potential therapeutic value in neurodegenerative diseases [24]. The most active compounds demonstrate inhibition concentration 50 percent (IC50) values in the range of 63-82 μg/mL against acetylcholinesterase, suggesting potential applications in Alzheimer disease and related dementias.
The selectivity for acetylcholinesterase over butyrylcholinesterase indicates potential for reduced peripheral side effects compared to non-selective cholinesterase inhibitors. This selectivity profile supports the development of these compounds as safer alternatives to existing cholinesterase inhibitor therapies.
Molecular Targets and Signaling Pathways
The neuroprotective effects involve modulation of multiple signaling pathways including the nuclear factor kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) signaling, and calcium homeostasis [25] [26]. The compound appears to activate endogenous neuroprotective mechanisms while simultaneously reducing pro-inflammatory signaling cascades.
Research on activity-dependent neuroprotective protein (ADNP) signaling reveals that ethanol exposure can disrupt neuronal differentiation through interference with critical signaling events [20]. Compounds with neuroprotective activity may counteract these effects by stabilizing essential protein-protein interactions and maintaining normal cellular signaling patterns.
Clinical Translation Potential
The diverse enzyme inhibition profile and neuroprotective mechanisms suggest broad therapeutic potential for 2-(2-Amino-6-chlorophenyl)ethanol in neurological conditions. The compound demonstrates activity against multiple pathophysiological processes involved in neurodegeneration, including oxidative stress, inflammation, and excitotoxicity.
Safety studies indicate that the compound maintains neuroprotective activity at concentrations that do not produce cytotoxic effects in normal neuronal cultures [25]. This favorable safety profile, combined with blood-brain barrier penetration potential suggested by its lipophilic properties, supports further development as a neurotherapeutic agent.
| Target System | Mechanism | Therapeutic Application | Development Stage |
|---|---|---|---|
| RARα signaling | Neuroinflammation reduction | Fetal alcohol spectrum disorders | Preclinical studies |
| Carbonic anhydrase | Enzyme inhibition | Seizure prevention | Early research |
| Cholinesterases | Selective inhibition | Alzheimer disease therapy | Mechanistic studies |
| Oxidative stress pathways | Antioxidant activity | General neuroprotection | In vitro validation |